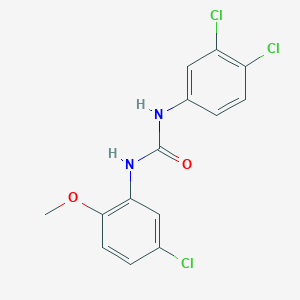

N-(5-Chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)urea

Description

N-(5-Chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)urea is a diarylurea compound characterized by two distinct aromatic substituents: a 5-chloro-2-methoxyphenyl group and a 3,4-dichlorophenyl group. Diarylureas are known for diverse biological activities, including herbicidal, antifungal, and enzyme-inhibitory properties, depending on substitution patterns . This compound’s structure combines electron-withdrawing chlorine atoms and a methoxy group, which may influence its solubility, bioavailability, and target interactions.

Properties

CAS No. |

401586-34-3 |

|---|---|

Molecular Formula |

C14H11Cl3N2O2 |

Molecular Weight |

345.6 g/mol |

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(3,4-dichlorophenyl)urea |

InChI |

InChI=1S/C14H11Cl3N2O2/c1-21-13-5-2-8(15)6-12(13)19-14(20)18-9-3-4-10(16)11(17)7-9/h2-7H,1H3,(H2,18,19,20) |

InChI Key |

ZYKXFGUTFYEAPK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methoxyphenyl)-N’-(3,4-dichlorophenyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of N-(5-Chloro-2-methoxyphenyl)-N’-(3,4-dichlorophenyl)urea may involve large-scale batch or continuous processes. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to ensure high yield and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-N’-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The presence of chloro and methoxy groups may influence its binding affinity and selectivity towards these targets. The compound may exert its effects through various pathways, such as inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diuron (N-(3,4-Dichlorophenyl)-N,N-dimethylurea)

- Structure : Features a 3,4-dichlorophenyl group and dimethylurea moiety.

- Properties :

- Application : Broad-spectrum herbicide inhibiting photosynthesis .

- Key Difference : The absence of a methoxy group and the presence of dimethyl substituents reduce solubility compared to the target compound.

Linuron (3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea)

- Structure : Contains a 3,4-dichlorophenyl group and a methoxy-methylurea group.

- Properties :

- Application : Herbicide with slightly higher solubility than diuron due to the methoxy group.

- Key Difference : The methoxy group in linuron enhances hydrophilicity, a feature shared with the target compound. However, the target’s 5-chloro-2-methoxyphenyl group introduces steric and electronic variations that may alter binding affinity .

N-(4-Chlorophenyl)-N'-(3,4-Dichlorophenyl)urea

- Structure : Substituted with 4-chlorophenyl and 3,4-dichlorophenyl groups.

- Application : Used as an antiseptic agent, indicating that urea derivatives with dichlorophenyl groups can exhibit antimicrobial activity .

1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea (BTdCPU)

- Structure : Contains a benzothiadiazole ring fused to the urea backbone.

- Application : Studied for growth inhibition mechanisms, highlighting the role of heterocyclic substituents in biological activity .

Structural and Functional Implications

Substituent Effects on Physicochemical Properties

- Methoxy Groups: Increase water solubility (e.g., linuron’s solubility is double that of diuron) . The target compound’s 2-methoxy group likely enhances solubility compared to non-methoxy analogs.

- Chlorine Positioning : The 5-chloro substitution on the methoxyphenyl ring may reduce steric hindrance compared to ortho-substituted chlorines, improving binding to biological targets .

Biological Activity

N-(5-Chloro-2-methoxyphenyl)-N'-(3,4-dichlorophenyl)urea, also known as NSC164570, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antiangiogenic properties. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H11Cl3N2O. It features a urea functional group connected to two aromatic rings, which are substituted with chlorine and methoxy groups. This structural configuration is significant for its biological activity.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies conducted by the National Cancer Institute (NCI) assessed its efficacy against a panel of 56 cancer cell lines, including leukemic, melanoma, lung, colon, and breast cancers. The results indicated that the compound has a broad spectrum of activity with significant growth inhibition percentages across multiple cancer types:

- Leukemia : HL-60 (81.7%), MOLT-4 (70.1%)

- Lung Cancer : A549 (58.4%), NCI-H226 (69.1%)

- Colon Cancer : HCT-15 (69.8%), SW-620 (68.2%)

- Melanoma : SK-MEL-5 (64.72%)

These findings suggest a promising role for this compound in cancer therapy, particularly due to its ability to inhibit cell proliferation effectively .

Antiangiogenic Activity

In addition to its anticancer effects, this compound has shown potential as an antiangiogenic agent. Studies indicate that it inhibits VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs), a crucial process in tumor growth and metastasis . The incorporation of specific substituents on the phenyl rings enhances its activity against VEGFR-2 kinase, which is vital for angiogenesis.

In Vitro Studies

A series of experiments have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays : Utilized sulforhodamine B (SRB) assays to determine the cytotoxic effects on various cancer cell lines.

- Mechanistic Studies : Investigated the compound's ability to induce apoptosis in cancer cells through cell cycle arrest at the G2/M phase.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.